molecular formula C17H16N2O3S B2523110 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide CAS No. 321521-92-0

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

Cat. No.: B2523110
CAS No.: 321521-92-0
M. Wt: 328.39
InChI Key: BMGCWPXHQCXYHS-UHFFFAOYSA-N
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Description

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a complex organic compound with a molecular formula of C19H16N2O3S and a molecular weight of 352.40694 This compound is characterized by its unique structure, which includes a nicotinamide core, a thiophene ring, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

    Attachment of the Methylphenoxy Group: The final step involves the attachment of the 4-methylphenoxy group to the nicotinamide core through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

    Phenoxy Derivatives: Compounds with phenoxy groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGCWPXHQCXYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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